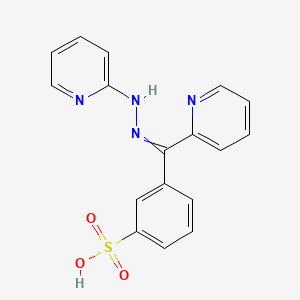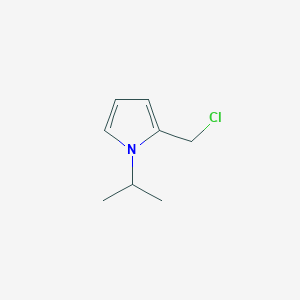
2-(chloromethyl)-1-isopropyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(chloromethyl)-1-isopropyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-isopropyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 1-isopropyl-1H-pyrrole with chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction typically proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(chloromethyl)-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding methyl derivative.
科学的研究の応用
2-(chloromethyl)-1-isopropyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(chloromethyl)-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
2-(chloromethyl)-1-methyl-1H-pyrrole: Similar structure but with a methyl group instead of an isopropyl group.
2-(bromomethyl)-1-isopropyl-1H-pyrrole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
特性
分子式 |
C8H12ClN |
|---|---|
分子量 |
157.64 g/mol |
IUPAC名 |
2-(chloromethyl)-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C8H12ClN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3 |
InChIキー |
RXRQTBCBLSPWFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CC=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


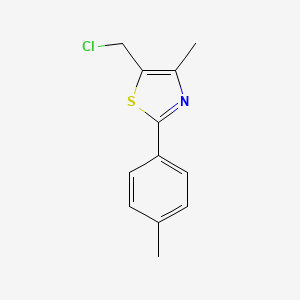
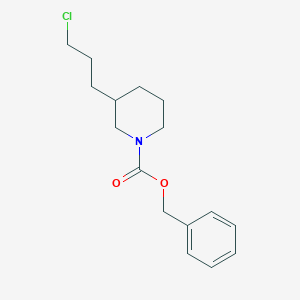

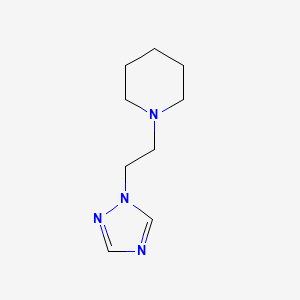


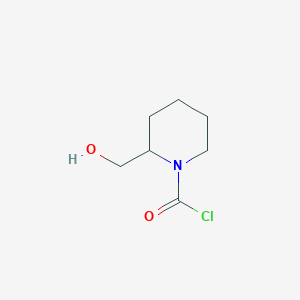

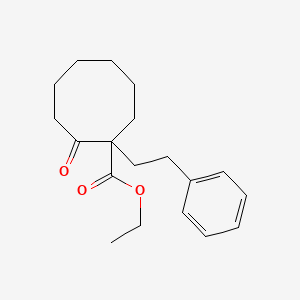
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)

